molecular formula C7H5F9O B3041119 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one CAS No. 261503-76-8

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one

Cat. No. B3041119
M. Wt: 276.1 g/mol
InChI Key: OFLVBGFDFOVPBE-UHFFFAOYSA-N
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Description

“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one” is a chemical compound with the CAS Number: 239463-95-7 . It is also known by other synonyms such as “4,5,5,6,6,6-HEXAFLUORO-4-TRIFLUOROMETHYL-2-HEXANONE” and "1,1,1,2,2,3-HEXAFLUORO-3-TRIFLUOROMETHYL-5-HEXANONE" .


Molecular Structure Analysis

The molecular formula of “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one” is C7H5F9O2 . The InChI Code is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) .


Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature . It has a molecular weight of 292.1 .

Scientific Research Applications

Gas Separation and Purification with MOFs

Metal–organic frameworks (MOFs) have been explored for gas separation and purification due to their unique pore structures and surfaces, which offer differential recognition of small gas molecules. Research has developed several approaches to systematically tune the pores and to immobilize functional sites within MOFs, demonstrating breakthroughs in gas chromatographic separation of hexane isomers, kinetic D2/H2 separation, acetylene/ethylene separation, carbon dioxide capture, and more. These innovations highlight the potential of microporous MOFs for industrial gas separation, examined through fixed-bed adsorption and/or breakthrough experiments (Lin et al., 2017).

Alternative Insulating Gases for SF6

The search for environmentally friendly insulating gases to replace sulfur hexafluoride (SF6) has identified perfluorinated ketones (C5F10O and C6F12O) and fluoronitrile (C4F7N) as potential alternatives. These gases exhibit insulation strengths comparable to or higher than SF6, with significantly lower global warming potentials (GWPs). However, due to their relatively high boiling points, they are suggested to be used as a mixture with buffering gases. This research provides insight into sustainable options for electrical equipment insulation, addressing environmental concerns associated with SF6 (Wang et al., 2019).

Fluoroalkylation Reactions in Aqueous Media

The development of aqueous fluoroalkylation has made significant progress, highlighting the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The review discusses methods for the mild, environmentally friendly, and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules in water or in the presence of water. This approach aligns with green chemistry principles, offering a new perspective for environment-benign fluoroalkylation reactions (Song et al., 2018).

Sources, Distribution, and Risks of Novel Fluorinated Alternatives

A review on the sources, environmental distribution, and health risks of novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) indicates that compounds like hexafluoropropylene oxide dimer (HFPO-DA) have become dominant global pollutants. Despite their potential to replace legacy PFASs, novel fluorinated alternatives may exhibit comparable or more severe toxicities, underscoring the need for further toxicological studies to ensure their long-term safety (Wang et al., 2019).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statement is P270, which advises not to eat, drink or smoke when using this product .

properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c1-3(17)2-4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLVBGFDFOVPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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